molecular formula C11H16O2Si B13471163 Acetophenone, 3'-(trimethylsiloxy)- CAS No. 33342-86-8

Acetophenone, 3'-(trimethylsiloxy)-

Cat. No.: B13471163
CAS No.: 33342-86-8
M. Wt: 208.33 g/mol
InChI Key: YJLBBILHUFBDFH-UHFFFAOYSA-N
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Description

Acetophenone, 3’-(trimethylsiloxy)-: is an organic compound with the molecular formula C11H16O2Si . It is a derivative of acetophenone where the hydroxyl group at the 3’ position is replaced by a trimethylsiloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 3’-(trimethylsiloxy)- typically involves the reaction of m-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and results in the formation of the trimethylsiloxy derivative .

Industrial Production Methods: This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetophenone, 3’-(trimethylsiloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetophenone, 3’-(trimethylsiloxy)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetophenone, 3’-(trimethylsiloxy)- involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Acetophenone, 3’-(trimethylsiloxy)- is unique due to the presence of the trimethylsiloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

33342-86-8

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

1-(3-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3

InChI Key

YJLBBILHUFBDFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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